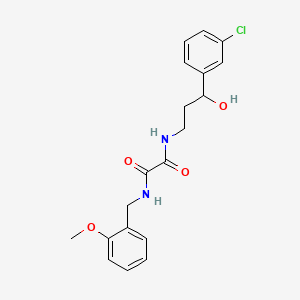

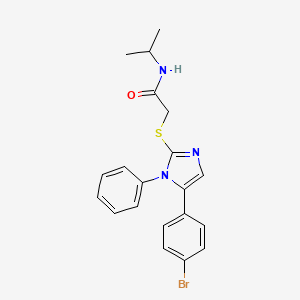

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

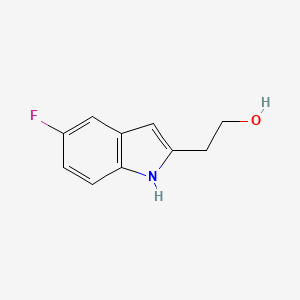

“N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including an amide group, a benzyl group, and an imidazole group. It also contains methoxyphenyl groups, which are aromatic groups with a methoxy (-OCH3) substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic rings would likely contribute to the compound’s stability and possibly its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the aromatic rings might make it relatively nonpolar and insoluble in water .Scientific Research Applications

Synthesis and Chemical Characterization

Chemical Synthesis and Structural Elucidation

A study detailed the synthesis of a compound through a 'one-pot' reductive cyclization process, highlighting the utility of specific chemical processes in generating complex molecules. This research underscores the compound's synthesis pathway and its structural analysis through various spectroscopic methods, providing foundational knowledge for further application-based research (Bhaskar et al., 2019).

Antitumor Activity

Novel Antitumor Agents

Research into similar compounds has shown potential in the development of new broad-spectrum antitumor agents. The synthesis and chemistry of such compounds offer insights into their mechanism of action, potentially acting as prodrug modifications to target specific cancerous cells (Stevens et al., 1984).

Stereoselectivity in Synthesis

Stereoselective Formation

Investigations into the stereoselective formation of imidazolidin-4-ones from similar compounds have provided valuable information on how intramolecular hydrogen bonds influence the reaction outcomes. Such studies contribute to the understanding of reaction mechanisms and the development of more efficient synthetic routes (Ferraz et al., 2007).

Novel Heterocyclic Compounds

Development of Heterocyclic Compounds

Another research focus is the synthesis of novel heterocyclic compounds derived from similar structures, indicating a broad range of potential pharmacological activities. The study explores the synthesis of various derivatives, their potential as COX-1/COX-2 inhibitors, and their analgesic and anti-inflammatory activities, showcasing the compound's versatility in drug development (Abu‐Hashem et al., 2020).

Anticancer Activity

Synthesis and Cytotoxicity against Cancer Cells

Research into the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives from related compounds has shown significant in vitro cytotoxic activity against cancer cells. This work highlights the potential for developing novel anticancer drugs based on the structural framework of such compounds (Hassan et al., 2014).

properties

IUPAC Name |

N-(4-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-35-24-12-5-20(6-13-24)7-16-27(33)30-22-8-3-21(4-9-22)17-32-18-26(29-19-32)28(34)31-23-10-14-25(36-2)15-11-23/h3-6,8-15,18-19H,7,16-17H2,1-2H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKLWTHEOKAVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[[2-[(5-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2649334.png)

![5-(3-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2649341.png)

![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)

![1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649350.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2649356.png)